molecular formula C10H11BrClN B13043155 (R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13043155
M. Wt: 260.56 g/mol
InChI Key: ZPMYCPNZELLKNN-SNVBAGLBSA-N
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Description

®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that features both bromine and chlorine substituents on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes selective bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.

    Amine Introduction: The halogenated intermediate is then subjected to amination reactions to introduce the amine group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient halogenation and amination.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove halogen substituents or to convert the amine group to an alkyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated or alkylated products.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with the amine group at the 2-position.

    (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Enantiomer of the compound with different stereochemistry.

    5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group.

Uniqueness

®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern and chirality, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1R)-5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1

InChI Key

ZPMYCPNZELLKNN-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Br)N

Origin of Product

United States

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